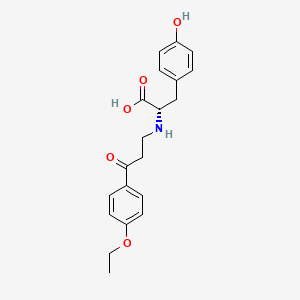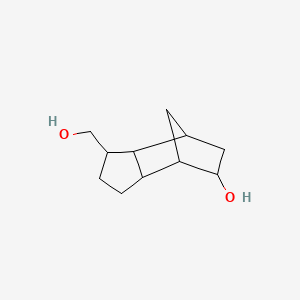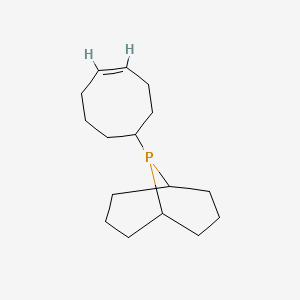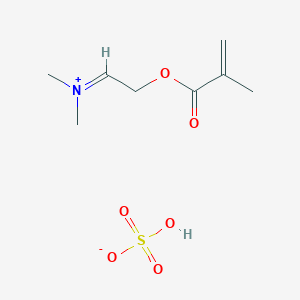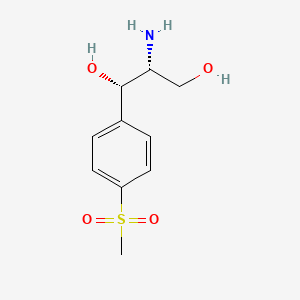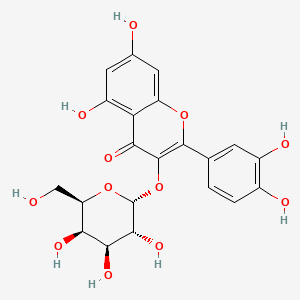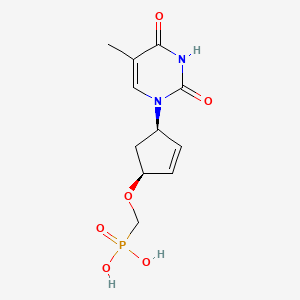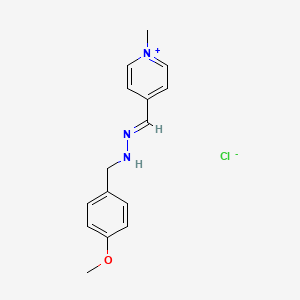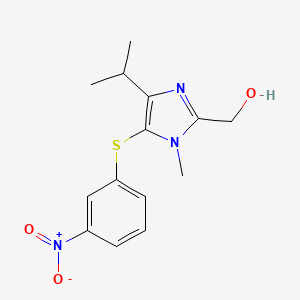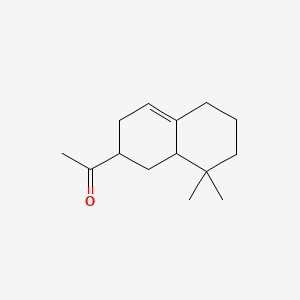
1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one is a synthetic ketone fragrance known for its woody, slightly ambergris odor. It is commonly used as a fragrance ingredient in perfumes, laundry products, and cosmetics . This compound is also known by various commercial trade names such as Iso E Super, Iso Gamma Super, and Anthamber .
Preparation Methods
The synthesis of 1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one typically involves a Diels-Alder reaction. Myrcene reacts with 3-methyl-3-penten-2-one in the presence of aluminum chloride to form a monocyclic intermediate. This intermediate is then cyclized in the presence of 85% phosphoric acid to yield the final product . The reaction conditions are carefully controlled to ensure the correct positioning of the acetyl group, which distinguishes this compound from other similar fragrances .
Chemical Reactions Analysis
1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the ketone group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one has several scientific research applications:
Biology: The compound’s unique molecular structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one involves its interaction with olfactory receptors, leading to the perception of its woody, ambergris-like odor. The molecular targets include specific olfactory receptors in the nasal epithelium, which are activated upon binding with the compound. This activation triggers a signal transduction pathway that ultimately results in the sensation of smell .
Comparison with Similar Compounds
1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one is unique due to its specific molecular structure and odor profile. Similar compounds include:
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar structure but differ in the positioning of methyl groups and the acetyl group.
Valencene: A sesquiterpene with a similar naphthalene core but different functional groups.
Eremophylene: Another sesquiterpene with structural similarities but distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its synthesis, chemical reactions, and applications.
Properties
CAS No. |
93893-90-4 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(8,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h6,12-13H,4-5,7-9H2,1-3H3 |
InChI Key |
IPORRAYCGUICSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC=C2CCCC(C2C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


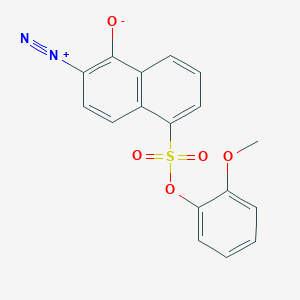
![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)

